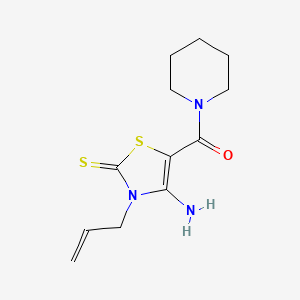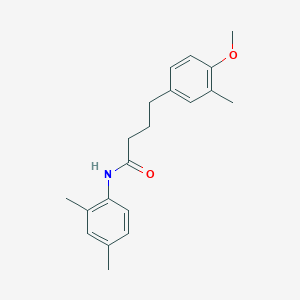![molecular formula C16H16N2O4 B5706652 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone, also known as MNPA, is an organic compound that has been extensively studied for its potential applications in scientific research. MNPA is a member of the family of nitroaromatic compounds, which are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone is not fully understood, but it is believed to involve the formation of covalent adducts with DNA lesions. This results in a change in the fluorescence properties of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone, allowing for the detection of DNA damage.
Biochemical and Physiological Effects:
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for studying DNA damage. It has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone is its ability to selectively bind to DNA lesions, making it a valuable tool for studying DNA damage and repair mechanisms. However, 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has limitations in terms of its sensitivity and specificity, and further research is needed to optimize its use in these applications.
Orientations Futures
There are several future directions for research on 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone. One area of focus is the development of new synthetic methods to improve the yield and purity of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone. Another area of research is the optimization of its use as a fluorescent probe for the detection of DNA damage, including the development of new imaging techniques and the exploration of its potential as a diagnostic tool for cancer and other diseases. Additionally, further research is needed to explore the potential therapeutic applications of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone, including its use as an antioxidant and in the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone can be synthesized through a multi-step process involving the reaction of 3-nitrobenzaldehyde with 3-methoxyaniline, followed by reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained through a condensation reaction of the resulting amine with 1-(3-nitrophenyl)propan-1-one.
Applications De Recherche Scientifique
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has shown promising results in a variety of scientific research applications. One of the most significant areas of research is its potential as a fluorescent probe for the detection of DNA damage. 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been shown to selectively bind to DNA lesions and emit a fluorescent signal, making it a valuable tool for studying DNA damage and repair mechanisms.
Propriétés
IUPAC Name |
3-(3-methoxyanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-15-7-3-5-13(11-15)17-9-8-16(19)12-4-2-6-14(10-12)18(20)21/h2-7,10-11,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVCNQAFVKYWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3-Methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5706573.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)


![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)

![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)